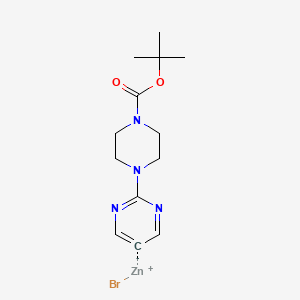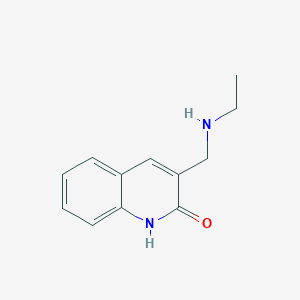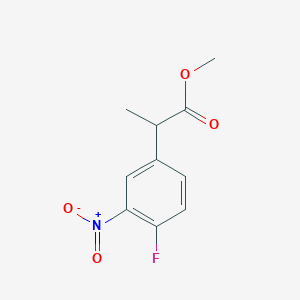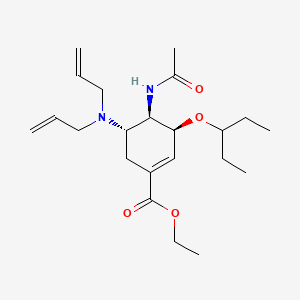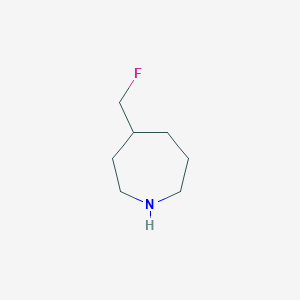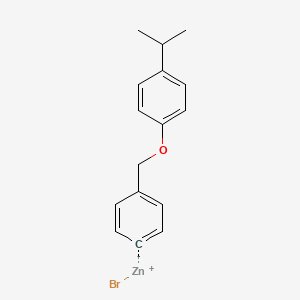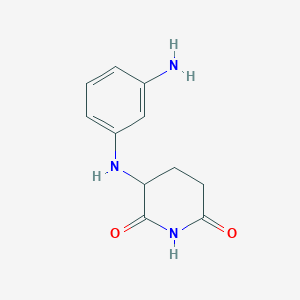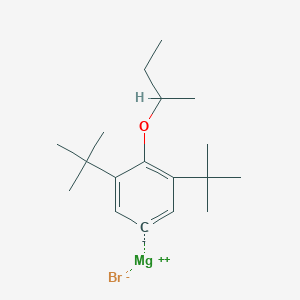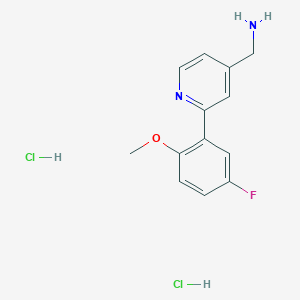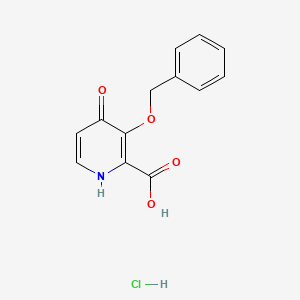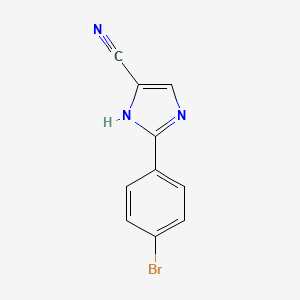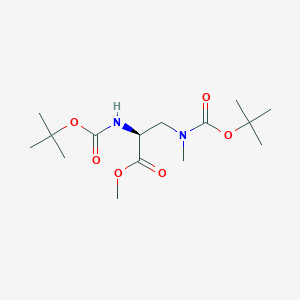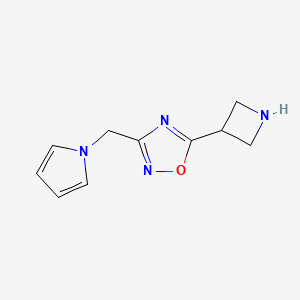
3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyrrole ring, an azetidine ring, and an oxadiazole ring, making it a versatile molecule for chemical modifications and functional studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyrrole derivative and an azetidine derivative in the presence of a suitable catalyst can lead to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions are meticulously controlled to avoid side reactions and to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((1H-pyrazol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- 3-((1H-imidazol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the pyrrole ring
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
5-(azetidin-3-yl)-3-(pyrrol-1-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H12N4O/c1-2-4-14(3-1)7-9-12-10(15-13-9)8-5-11-6-8/h1-4,8,11H,5-7H2 |
Clé InChI |
KEJFCIRHBAMWFS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC(=NO2)CN3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
